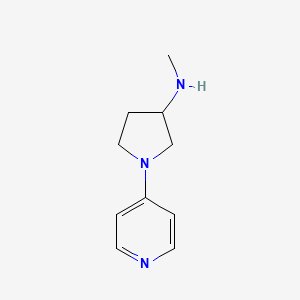

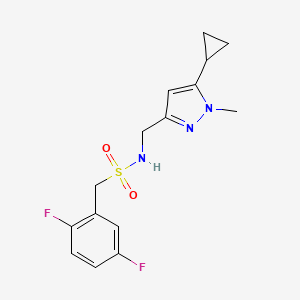

![molecular formula C18H25FN2O2 B2819986 tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox CAS No. 1402232-95-4](/img/structure/B2819986.png)

tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 5’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carbox” is a chemical compound with the molecular formula C18H25FN2O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Molecular Structure Analysis

The molecular weight of this compound is 320.40 . The structure includes a spiro[piperidine-4,3’-quinoline] ring system, a fluorine atom, and a tert-butyl carboxylate group .

Aplicaciones Científicas De Investigación

Synthetic Routes and Chemical Transformations

A study by Freund and Mederski (2000) details a synthetic route to spiro[indole-3,4′-piperidin]-2-one, starting from tert-butoxycarbonyl piperidine-4-carboxylic acid, which is a structural component related to tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox. This process involves anilide formation, N(1)-protection, and intramolecular cyclization under palladium catalysis (Freund & Mederski, 2000).

Dandia, Gautam, and Jain (2007) report on synthesizing fluorine-containing substituted spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] through a rapid one-pot multi-component reaction. This method yields fluorinated quinoline derivatives, which are relevant for biological screening tests, indicating potential applications in drug discovery and development (Dandia, Gautam, & Jain, 2007).

Biological Activities and Therapeutic Potentials

Wang et al. (2014) discovered piperidine-based derivatives, including tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, as potent inhibitors of the influenza virus. These findings indicate that similar compounds like tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox may have antiviral properties (Wang et al., 2014).

Kumar et al. (2008) synthesized spiro-piperidin-4-ones, demonstrating potent activity against Mycobacterium tuberculosis. Their research highlights the antimycobacterial potential of spiro-piperidine derivatives, suggesting that tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox could have similar therapeutic uses (Kumar et al., 2008).

Photophysical and Chemical Properties

- Moerdyk et al. (2009) studied the synthesis and photochemistry of quinoline analogs of the perimidinespirohexadienone family of photochromes. Their research into the photophysical properties of quinoline derivatives can provide insights into the behavior of tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox under various conditions (Moerdyk et al., 2009).

Direcciones Futuras

The future directions for research on “tert-Butyl 5’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carbox” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. This would require detailed laboratory studies and possibly the development of new synthetic methods .

Propiedades

IUPAC Name |

tert-butyl 5-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O2/c1-17(2,3)23-16(22)21-9-7-18(8-10-21)11-13-14(19)5-4-6-15(13)20-12-18/h4-6,20H,7-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDCDADUHVBANY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=CC=C3F)NC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}pyrrolidine](/img/structure/B2819904.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2819905.png)

![3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B2819906.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2819909.png)

![2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline](/img/structure/B2819913.png)

![Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2819918.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2819921.png)

![Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B2819924.png)